
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a phenyl group and a stearamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide typically involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with stearoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrazole oxide, while reduction can produce a hydroxyl derivative.
Applications De Recherche Scientifique
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Methyl (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate
Uniqueness
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide is unique due to its long stearamide chain, which imparts specific physicochemical properties
Propriétés
Numéro CAS |
71683-88-0 |
|---|---|
Formule moléculaire |
C27H43N3O2 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)octadecanamide |
InChI |
InChI=1S/C27H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,28,29,31) |
Clé InChI |
JKXNJXLQJIKGMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

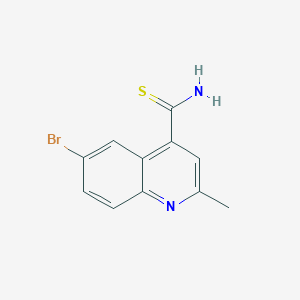
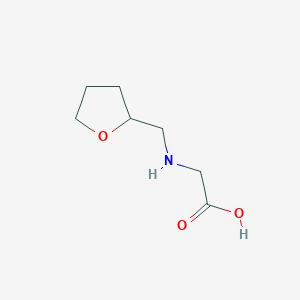
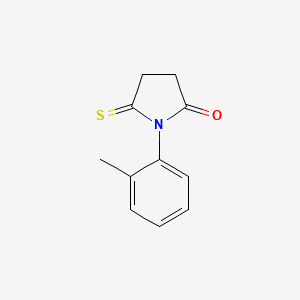

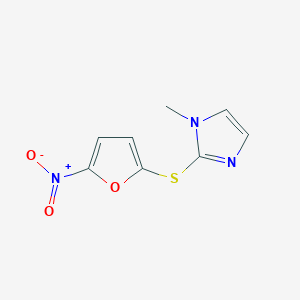
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)

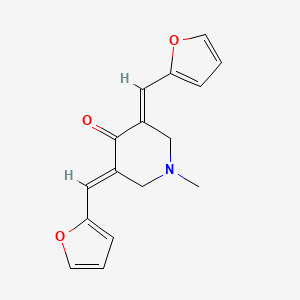

![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
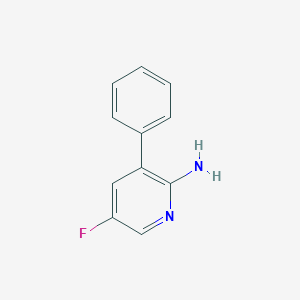
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
